(S)-CCG-1423

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

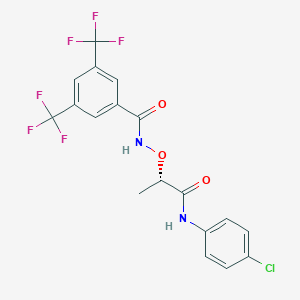

C18H13ClF6N2O3 |

|---|---|

Molekulargewicht |

454.7 g/mol |

IUPAC-Name |

N-[(2S)-1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide |

InChI |

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)/t9-/m0/s1 |

InChI-Schlüssel |

DSMXVSGJIDFLKP-VIFPVBQESA-N |

Isomerische SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Kanonische SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Aussehen |

Assay:≥98%A crystalline solid |

Synonyme |

(S)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S)-CCG-1423: A Technical Guide to its Function as an Inhibitor of RhoA Transcriptional Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-CCG-1423, a potent small-molecule inhibitor of the RhoA/MKL/SRF signaling pathway. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a valuable chemical probe for studying RhoA-mediated cellular processes and a potential therapeutic lead compound, particularly in oncology. The RhoA signaling pathway is a critical regulator of various cellular functions, including gene transcription, cell proliferation, and invasion. Dysregulation of this pathway is frequently implicated in cancer progression and metastasis. This compound offers a means to dissect and potentially counteract these pathological processes.

Mechanism of Action

This compound functions as a downstream inhibitor of the RhoA signaling cascade. It specifically disrupts the transcriptional activation mediated by the Myocardin-Related Transcription Factor (MKL1, also known as MRTF-A) and Serum Response Factor (SRF) complex.[1][2][3] Mechanistic studies have shown that this compound does not interfere with the DNA binding of SRF itself but rather targets the MKL1/SRF-dependent transcriptional activation.[1] It has been proposed that CCG-1423 may inhibit the nuclear import of MKL1.[3] This targeted action makes it a specific tool for investigating the downstream transcriptional outputs of RhoA signaling.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound across various cancer cell lines and assays.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 Value | Stimulus | Reference |

| PC-3 | Prostate Cancer | SRE-Luciferase Reporter | ~1.5 µM | - | [4] |

| PC-3 | Prostate Cancer | DNA Synthesis | < 1 µM | 100 µM LPA | [1] |

| PC-3 | Prostate Cancer | Cell Growth | ~1 µM | 30 µM LPA | [4] |

| LNCaP | Prostate Cancer | Cell Viability (MTT) | 13.4 ± 2.5 µM | - | [5] |

| LNCaP Abl | Prostate Cancer (Castrate-Resistant) | Cell Viability (MTT) | 9.9 ± 2.2 µM | - | [5] |

| A375M2 | Melanoma (High RhoC) | Cell Growth | Nanomolar range | - | [1] |

| SK-Mel-147 | Melanoma (High RhoC) | Cell Growth | Nanomolar range | - | [1] |

| A375 | Melanoma (Low RhoC) | Cell Growth | Less active | - | [1] |

| SK-Mel-28 | Melanoma (Low RhoC) | Cell Growth | Less active | - | [1] |

Table 2: Quantitative Effects of this compound on Cellular Processes

| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |

| PC-3 | Prostate Cancer | Matrigel Invasion | 10 µM | ~71% inhibition | [4] |

| PC-3 | Prostate Cancer | WST-1 Metabolism | 10 µM | ~54% inhibition | [4] |

| A375M2 | Melanoma | Apoptosis | 3 µM | Selective stimulation | [1][4] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the transcriptional activity of the MKL/SRF complex.

Materials:

-

PC-3 or HEK293T cells

-

SRE-Luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., FuGENE 6)

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 60-80% confluency on the day of transfection.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex. A suggested starting point is to co-transfect 30 ng of the SRE.L reporter plasmid and 7 ng of the pRL-TK control plasmid.[2]

-

Follow the manufacturer's protocol for the chosen transfection reagent. For FuGENE 6, a 3:1 ratio of reagent to DNA is often effective.

-

-

Treatment: 18-24 hours post-transfection, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Luciferase Measurement:

-

Lyse the cells according to the dual-luciferase assay system protocol.

-

Measure both firefly and Renilla luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the vehicle-treated control.

Cell Viability/Proliferation Assay (WST-1 or MTT)

These colorimetric assays measure cell viability and proliferation by assessing metabolic activity.

Materials:

-

Cancer cell lines (e.g., PC-3, A375M2)

-

96-well plates

-

This compound

-

WST-1 or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment (e.g., 2,000 cells/well for an 8-day assay).

-

Treatment: Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound or vehicle control. If studying the effect on stimulated growth, include a mitogen like Lysophosphatidic Acid (LPA) (e.g., 30 µM).

-

Incubation: Incubate the plates for the desired duration (e.g., 24 hours to 8 days). For longer assays, replenish the medium with fresh compound and/or mitogen as needed.

-

Reagent Addition:

-

WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

MTT: Add 10 µL of MTT reagent (final concentration 0.45 mg/mL) to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well.

-

-

Absorbance Measurement:

-

WST-1: Shake the plate for 1 minute and measure the absorbance between 420-480 nm.

-

MTT: Mix to ensure complete solubilization and measure the absorbance at 570 nm.

-

-

Data Analysis: Subtract the background absorbance (medium only) and express the results as a percentage of the vehicle-treated control.

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel Basement Membrane Matrix

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Protocol:

-

Coating Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium (e.g., to a final concentration of 200-300 µg/mL).

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert and incubate at 37°C for 2-4 hours to allow for gelling.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Seed a defined number of cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.

-

-

Chemoattraction: Add serum-containing medium (e.g., 10% FBS) to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining:

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 10 minutes.

-

-

Quantification: Wash the inserts, allow them to dry, and count the number of stained cells in several microscopic fields for each insert.

-

Data Analysis: Express the number of invading cells as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of key components of the RhoA/MKL/SRF pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-MKL1, anti-SRF, anti-Actin or anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

The following diagrams illustrate the RhoA/MKL/SRF signaling pathway and a general experimental workflow for studying the effects of this compound.

Caption: RhoA/MKL/SRF Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing this compound.

References

- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

(S)-CCG-1423: A Technical Guide to the Inhibition of the MRTF-A/SRF Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-CCG-1423 is a potent and stereospecific small molecule inhibitor of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a myriad of cellular processes, including cytoskeletal dynamics, cell migration, and fibrosis. Consequently, it has emerged as a significant target for therapeutic intervention in diseases such as cancer and fibrotic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events and experimental workflows.

The MRTF-A/SRF Signaling Pathway

The MRTF-A/SRF signaling cascade is a key mechanotransduction pathway that translates changes in actin dynamics into transcriptional responses. The pathway is initiated by the activation of the small GTPase RhoA, often in response to extracellular stimuli. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through a direct binding interaction with G-actin. The depletion of the cytoplasmic G-actin pool, resulting from its incorporation into F-actin, leads to the dissociation of MRTF-A from G-actin. This unmasks a nuclear localization signal (NLS) on MRTF-A, facilitating its translocation into the nucleus via the importin α/β1 machinery. Once in the nucleus, MRTF-A acts as a potent transcriptional co-activator for SRF, driving the expression of a host of target genes involved in cell motility, adhesion, and matrix remodeling.[1][2][3]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the MRTF-A/SRF pathway through a direct and stereospecific interaction with MRTF-A.[4] The molecule binds to the N-terminal basic domain (NB) of MRTF-A, which is a critical component of its nuclear localization signal (NLS).[4][5] This binding event sterically hinders the interaction between MRTF-A and the importin α/β1 nuclear import machinery.[6][7] Consequently, the nuclear translocation of MRTF-A is blocked, leading to its accumulation in the cytoplasm. By preventing the nuclear entry of MRTF-A, this compound effectively uncouples RhoA signaling from the transcriptional activation of SRF target genes.[4] It is noteworthy that the S-isomer of CCG-1423 demonstrates significantly higher inhibitory potency compared to the R-isomer.[4]

Quantitative Data on this compound Activity

The inhibitory effects of this compound on the MRTF-A/SRF pathway have been quantified in various cellular assays. The following tables summarize key data from published studies.

Table 1: Inhibition of SRF-Mediated Transcription

| Compound | Assay | Cell Line | IC50 | Reference |

| CCG-1423 | RhoA/C-activated SRE-luciferase reporter | PC-3 | ~1 µM | [8] |

| CCG-1423 | Rho-pathway selective serum response element-luciferase reporter | - | 1.5 µM | [9] |

Table 2: Effects on MRTF-A Nuclear Localization and Cell Migration

| Compound | Concentration | Effect | Cell Line | Reference |

| This compound | 10 µM | Significantly higher inhibition of serum-induced nuclear import of MRTF-A compared to (R)-isomer | B16F10 | [4] |

| This compound | 1-10 µM | Dose-dependent inhibition of cell migration | Fibroblasts, B16F10 | [4] |

| CCG-1423 | 10 µM | Inhibited invasion of cultured PC-3 cells into a Matrigel matrix by 71% | PC-3 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

SRF-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of SRF in response to stimuli and the inhibitory effect of compounds like this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

SRF-responsive luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro])

-

Control Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

This compound

-

Serum or other stimuli (e.g., LPA)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the SRF-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for 16-24 hours to synchronize the cells and reduce basal SRF activity.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Induce the MRTF-A/SRF pathway by adding serum (e.g., 15% FBS) or a specific agonist like LPA.

-

Incubation: Incubate the cells for an appropriate time (typically 6-8 hours) to allow for luciferase expression.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the unstimulated control and determine the IC50 of this compound.

Immunoprecipitation of MRTF-A and Importin

This technique is used to demonstrate the interaction between MRTF-A and importin and how this compound disrupts this interaction.

Materials:

-

Cells expressing tagged MRTF-A (e.g., Flag-MRTF-A)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-Flag antibody (or antibody against the tag)

-

Antibody against importin α or β1

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture cells expressing tagged MRTF-A and treat with this compound or vehicle control prior to stimulation.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the MRTF-A tag and importin α/β1 to detect the co-immunoprecipitated proteins.

Cell Migration Assays

This assay provides a simple method to assess collective cell migration.

Materials:

-

Cells that form a confluent monolayer

-

6- or 12-well plates

-

Pipette tip (p200 or p1000) or a specialized scratch tool

-

This compound

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Scratching: Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing different concentrations of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

This assay measures the chemotactic migration of individual cells through a porous membrane.

Materials:

-

Transwell inserts with appropriate pore size

-

24-well plates

-

Chemoattractant (e.g., serum, specific growth factors)

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

-

Preparation: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of migrated cells per field of view.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting the MRTF-A/SRF pathway. Its well-defined mechanism of action, involving the direct binding to MRTF-A and the inhibition of its nuclear import, provides a clear rationale for its use in studying and potentially treating diseases driven by aberrant MRTF-A/SRF signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be crucial for its translation into clinical applications.

References

- 1. Nuclear Import Mechanism for Myocardin Family Members and Their Correlation with Vascular Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RPEL proteins are the molecular targets for CCG-1423, an inhibitor of Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of (S)-CCG-1423: A Technical Guide

(S)-CCG-1423 is a potent and specific small-molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway plays a crucial role in various cellular processes, including gene expression, cell migration, proliferation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effects by targeting the nuclear import of MRTF-A, a key coactivator of SRF.[1][2] The mechanism involves the direct binding of this compound to the N-terminal basic domain (NB) of MRTF-A, which functions as its nuclear localization signal (NLS).[1][3] This binding masks the NLS, thereby preventing the interaction between MRTF-A and importin α/β1, which is essential for nuclear translocation.[3] Consequently, MRTF-A is sequestered in the cytoplasm, leading to the inhibition of SRF-mediated gene transcription.[1][3] Studies have shown that the S-isomer of CCG-1423 is modestly but significantly more potent in inhibiting MRTF-A nuclear import and subsequent cellular events compared to the R-isomer.[1][2]

The inhibitory action of CCG-1423 is downstream of RhoA and actin polymerization.[4][5] It effectively blocks transcription stimulated by constitutively active forms of RhoA and RhoC, as well as by MKL1 (another name for MRTF-A).[4][6] However, it does not inhibit transcription induced by SRF-VP16, a constitutively active form of SRF, indicating that the compound does not interfere with the DNA binding of SRF itself.[4][6]

Quantitative Analysis of In Vitro Activity

The in vitro efficacy of this compound has been quantified across various cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Cell Line | Assay Type | Stimulus | IC50 / Effective Concentration | Reference |

| PC-3 | DNA Synthesis (BrdU) | Lysophosphatidic Acid (LPA) | < 1 µM | [4][6] |

| PC-3 | Cell Growth | LPA (30 µM) | ~1 µM | [7] |

| PC-3 | Cell Invasion (Matrigel) | Not specified | 71% inhibition at 10 µM | [7] |

| A375M2 | Cell Growth | Not specified | Nanomolar concentrations | [6] |

| SK-Mel-147 | Cell Growth | Not specified | Nanomolar concentrations | [6] |

| A375M2 | Apoptosis | Not specified | Selective stimulation at 3 µM | [7] |

| PC-3 | SRE-Luciferase Reporter | Gα13Q226L | ~1 µM | [4] |

| HEK293T | SRE-Luciferase Reporter | Gα12Q231L | Not specified | [5] |

| L6 Myotubes | Glucose Uptake | Not specified | Improved at 1 µM | [7] |

| Human Myotubes | Glucose Uptake | Not specified | Improved at 1 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key in vitro assays used to characterize this compound.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on SRF-mediated transcription.

-

Cell Culture and Transfection: PC-3 or HEK293T cells are cultured in appropriate media.[4][5] Cells are seeded in multi-well plates and co-transfected with a firefly luciferase reporter plasmid under the control of a serum response element (SRE.L) and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization.[4][5] Co-transfection with plasmids expressing constitutively active upstream activators of the Rho pathway, such as Gα12Q231L, Gα13Q226L, RhoA-G14V, or RhoC-G14V, is performed to stimulate the pathway.[4][6]

-

Compound Treatment: Following transfection, cells are serum-starved and treated with various concentrations of this compound or vehicle control (DMSO) for 18-19 hours.[4]

-

Luciferase Activity Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[4] The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number. Data is typically expressed as a percentage of the activity in vehicle-treated control cells.[4]

Cell Proliferation and Viability Assays

These assays assess the impact of this compound on cancer cell growth.

-

BrdU Incorporation Assay (DNA Synthesis):

-

PC-3 cells are seeded in 96-well plates and serum-starved.[4]

-

Cells are then treated with a mitogen such as lysophosphatidic acid (LPA) in the presence of varying concentrations of this compound for a specified period (e.g., 27 hours).[4]

-

Bromodeoxyuridine (BrdU) is added to the wells, and cells are incubated to allow for its incorporation into newly synthesized DNA.[4]

-

Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase), followed by the addition of a substrate to generate a colorimetric signal. The absorbance is read using a plate reader.[4]

-

-

WST-1 Assay (Cell Viability):

-

Various cancer cell lines are plated in 96-well plates.[4]

-

Cells are treated with a growth stimulus (e.g., LPA) with or without this compound.[4]

-

After a prolonged incubation period (e.g., 8 days), WST-1 reagent is added to the wells.[4] WST-1 is cleaved to a soluble formazan (B1609692) dye by metabolically active cells.

-

The absorbance of the formazan product is measured at 450 nm, which is proportional to the number of viable cells.[4][7]

-

Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the metastatic potential of cancer cells.

-

Transwell Invasion Assay (Matrigel):

-

PC-3 cells are serum-starved.[7]

-

The upper chambers of Transwell inserts with a porous membrane coated with Matrigel are seeded with the cells in serum-free media containing this compound or vehicle.[7]

-

The lower chamber contains a chemoattractant (e.g., serum-containing media).

-

After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.[7]

-

Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The percentage of inhibition is calculated relative to the vehicle control.

-

Apoptosis Assay

This assay determines if this compound induces programmed cell death.

-

Cell Treatment: RhoC-overexpressing (A375M2) and parental (A375) melanoma cell lines are treated with this compound (e.g., 3 µM) or vehicle for a specified time.[7]

-

Apoptosis Detection: Apoptosis can be assessed using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity. The selective increase in apoptosis in the RhoC-overexpressing cells is a key indicator of the compound's targeted activity.[6]

MRTF-A Nuclear Localization Assay

This immunofluorescence-based assay directly visualizes the mechanism of action of this compound.

-

Cell Culture and Treatment: NIH3T3 cells are transiently transfected with a plasmid expressing tagged MRTF-A (e.g., Flag-MRTF-A).[3]

-

Cells are serum-starved and then stimulated with serum in the presence or absence of this compound.[1][3]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an anti-tag primary antibody (e.g., anti-Flag) followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: The subcellular localization of MRTF-A (cytoplasmic vs. nuclear) is observed using a fluorescence microscope.[3] The percentage of cells exhibiting cytoplasmic or nuclear localization of MRTF-A is quantified.[3]

Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its characterization.

Figure 1. Signaling pathway showing the mechanism of action of this compound.

Figure 2. Workflow for SRE-luciferase reporter gene assay.

References

- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]

- 3. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical In Vivo Evaluation of (S)-CCG-1423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-CCG-1423 is a potent and stereospecific small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis has been implicated in the pathophysiology of numerous diseases, including cancer, fibrosis, and metabolic disorders. This compound exerts its effect by preventing the nuclear translocation of MRTF-A, a key co-activator of SRF-mediated transcription. This guide provides a comprehensive overview of the available preclinical in vivo data for this compound, including its mechanism of action, efficacy in various disease models, and available pharmacokinetic and toxicological data.

Mechanism of Action

This compound targets the MRTF-A/SRF transcriptional pathway. Under basal conditions, MRTF-A is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon activation of Rho signaling, G-actin polymerizes into filamentous actin (F-actin), leading to the release of MRTF-A. Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to SRF and initiates the transcription of target genes. This compound has been shown to stereospecifically inhibit the nuclear import of MRTF-A, thereby attenuating downstream gene expression.[1] The S-isomer of CCG-1423 has demonstrated modestly but significantly higher inhibitory effects on cellular events triggered by MRTF-A activation compared to the R-isomer.

Below is a diagram illustrating the signaling pathway and the point of intervention by this compound.

Quantitative In Vivo Efficacy Data

Quantitative in vivo efficacy data for this compound is limited in the public domain. The available information is summarized below. It is important to note that some studies have utilized the racemic mixture (CCG-1423) or second-generation analogs, and these are specified where applicable.

| Disease Model | Animal Model | Compound | Dose & Route | Key Findings | Reference |

| Type 2 Diabetes | High-fat diet-induced obese mice | This compound | 0.15 mg/kg, i.p. daily for 2 weeks | Improved glucose tolerance and reduced insulin (B600854) levels at 30 minutes post-glucose injection. | [2] |

| Angiogenesis | Zebrafish embryos | CCG-1423 | 1.0 µM in water | 25% reduction in the number of intersegmental vessels (ISV) and a 41% decrease in the total length of ISV. | |

| Prostate Cancer | LNCaP Abl cells (in vitro model of castrate-resistant prostate cancer) | CCG-1423 | N/A (in vitro) | IC50 of 9.9 ± 2.2 μM for reducing cell viability. |

Note: The specific quantitative data for blood glucose and insulin levels in the diabetes model were not available in the reviewed literature. Similarly, for the in vitro prostate cancer data, this does not represent in vivo efficacy.

Experimental Protocols

Detailed experimental protocols for in vivo studies specifically utilizing this compound are not extensively published. However, based on the disease models in which its efficacy has been suggested, the following general protocols are provided as a reference for researchers.

General Workflow for In Vivo Efficacy Study

Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

-

Animal Model: C57BL/6 mice (8-10 weeks old).

-

Induction: A single intratracheal or intraperitoneal injection of bleomycin (B88199) (typically 1.5-3.0 U/kg).

-

Treatment: this compound would be administered, for example, daily via oral gavage or intraperitoneal injection, starting from day 0 or after the initial inflammatory phase (e.g., day 7). A related compound, CCG-257081, has been tested at doses of 10, 30, and 100 mg/kg orally.

-

Monitoring: Body weight changes are monitored throughout the study.

-

Endpoint Analysis (typically at day 14 or 21):

-

Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

-

Biochemical Analysis: Lung tissue is homogenized to measure hydroxyproline (B1673980) content, a quantitative marker of collagen deposition.

-

Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of profibrotic genes (e.g., Col1a1, Acta2).

-

Streptozotocin-Induced Diabetes Model (General Protocol)

-

Animal Model: C57BL/6 or CD-1 mice.

-

Induction: Multiple low-dose (e.g., 40-50 mg/kg) or a single high-dose (e.g., 150-200 mg/kg) intraperitoneal injections of streptozotocin (B1681764) (STZ) to induce hyperglycemia.

-

Treatment: Daily intraperitoneal injections of this compound (a dose of 0.15 mg/kg has been reported) or vehicle.

-

Monitoring: Blood glucose levels and body weight are monitored regularly.

-

Endpoint Analysis:

-

Glucose Tolerance Test (GTT): After a fasting period, mice are administered a glucose bolus, and blood glucose levels are measured at various time points to assess glucose clearance.

-

Insulin Tolerance Test (ITT): Insulin is injected, and blood glucose levels are monitored to assess insulin sensitivity.

-

Serum Analysis: Blood is collected to measure insulin, triglycerides, and other metabolic markers.

-

Pharmacokinetics and Toxicology

Pharmacokinetics

Limited pharmacokinetic data for this compound in mice is available. Following a single intraperitoneal administration, this compound reportedly reaches its maximum concentration (Cmax) in both plasma and the brain at 0.5 hours post-injection, with detectable levels maintained for up to 15 hours. Specific values for Cmax and the area under the curve (AUC) have not been reported in the reviewed literature.

Toxicology

There is a notable lack of publicly available in vivo toxicology data for this compound. Key toxicological parameters such as the maximum tolerated dose (MTD) and LD50 have not been reported. The first-generation compound, CCG-1423, has been described as having "unacceptable cytotoxicity" in some contexts, but specific in vivo toxicity findings for this compound are not available. The absence of this information is a significant gap in the preclinical evaluation of this compound.

Summary and Future Directions

This compound is a promising preclinical candidate that effectively targets the Rho/MRTF/SRF signaling pathway. Its stereospecific inhibition of MRTF-A nuclear translocation provides a clear mechanism of action. While preliminary in vivo studies suggest potential therapeutic efficacy in models of diabetes and angiogenesis, and in vitro data indicates activity against cancer cells, there is a critical need for more comprehensive preclinical evaluation.

Future studies should focus on:

-

Quantitative In Vivo Efficacy Studies: Dose-response studies in relevant animal models of cancer, fibrosis, and metabolic diseases are required to establish clear efficacy endpoints.

-

Detailed Pharmacokinetic Profiling: Comprehensive pharmacokinetic studies are needed to determine key parameters such as Cmax, AUC, half-life, and bioavailability for different routes of administration.

-

Comprehensive Toxicological Evaluation: In-depth acute and chronic toxicology studies are essential to determine the safety profile of this compound, including the MTD and potential organ toxicities.

The generation of this data will be crucial for the further development of this compound as a potential therapeutic agent.

References

(S)-CCG-1423: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of (S)-CCG-1423, a potent and stereospecific inhibitor of the RhoA/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in a myriad of cellular processes, including cell proliferation, migration, and fibrosis, making its inhibition a promising strategy for various therapeutic areas, particularly in oncology.

Pharmacodynamic Profile

This compound exerts its biological effects by disrupting the transcriptional activity mediated by the MRTF/SRF complex. The S-isomer of CCG-1423 has been shown to be modestly but significantly more potent than the R-isomer in inhibiting cellular events driven by MRTF-A activation.

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of the nuclear import of MRTF-A. Under normal conditions, activation of the RhoA signaling cascade leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its association with G-actin in the cytoplasm, allowing it to translocate to the nucleus. Once in the nucleus, MRTF-A acts as a co-activator for SRF, leading to the transcription of target genes. This compound is believed to directly bind to MRTF-A, preventing its nuclear import and thereby inhibiting the subsequent gene transcription.

In Vitro Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays, effectively blocking key cellular processes associated with cancer progression.

| Parameter | Cell Line | Assay | Value | Reference |

| IC50 | PC-3 (Prostate Cancer) | Rho-pathway selective SRE-luciferase reporter | 1.5 µM | [1] |

| IC50 | PC-3 (Prostate Cancer) | LPA-stimulated DNA synthesis | < 1 µM | [2] |

| IC50 | PC-3 (Prostate Cancer) | Cell Growth (in the presence of 30 µM LPA) | 1 µM | [1] |

| Inhibition | PC-3 (Prostate Cancer) | Matrigel Invasion | 71% inhibition at 10 µM | [1] |

| Growth Inhibition | A375M2 (Melanoma, high RhoC) | Cell Growth | Nanomolar range | [2] |

| Apoptosis | A375M2 (Melanoma, high RhoC) | Apoptosis Induction | Selective stimulation at 3 µM | [1] |

Signaling Pathway

The signaling pathway targeted by this compound is a critical downstream effector of RhoA GTPase. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.

Pharmacokinetic Profile

Detailed quantitative pharmacokinetic data for this compound in preclinical species is not extensively available in the public domain. However, some qualitative information and data on its analog, CCG-203971, provide insights into its likely in vivo behavior.

In Vivo Studies in Mice

A study in mice demonstrated that following a single intraperitoneal administration, CCG-1423 reached its maximal concentration in both plasma and the brain at 0.5 hours post-dose. The concentration was reported to be maintained for up to 15 hours, suggesting a relatively sustained presence in these compartments. However, specific parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been published.

Pharmacokinetics of the Analog CCG-203971

CCG-203971 is a second-generation analog of CCG-1423 developed to have improved pharmacokinetic properties. While not identical to this compound, its pharmacokinetic profile can serve as a useful reference. Studies on CCG-203971 and its further optimized analogs have focused on improving metabolic stability and solubility to enhance in vivo efficacy.[3][4][5] This suggests that the parent compound, CCG-1423, may have limitations in these areas.

| Compound | Dosing Route | Species | Key Findings | Reference |

| CCG-1423 | Intraperitoneal | Mouse | Tmax in plasma and brain: 0.5 hours; sustained concentration for up to 15 hours. | |

| CCG-203971 | Intraperitoneal | Mouse | Described as having modest potency and poor pharmacokinetic properties, leading to the development of improved analogs. | [3][6] |

| CCG-232601 (analog of CCG-203971) | Oral | Mouse | Showed over 10-fold increases in plasma exposures compared to CCG-203971. | [4] |

Note: The lack of comprehensive public data on the pharmacokinetics of this compound highlights the need for further studies to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the pharmacodynamic effects of this compound.

Serum Response Element (SRE) Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on the transcriptional activity of the MRTF/SRF complex.

Objective: To measure the dose-dependent inhibition of RhoA-stimulated, SRE-mediated gene transcription by this compound.

Materials:

-

Cell line (e.g., HEK293, PC-3)

-

SRE-luciferase reporter plasmid (containing multiple SRE sites upstream of a luciferase gene)

-

Constitutively active RhoA (e.g., RhoA-G14V) or other pathway activator expression plasmid

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid, the constitutively active RhoA plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Matrigel Invasion Assay

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix, a key process in metastasis.[7][8][9]

Objective: To determine the effect of this compound on the invasive potential of cancer cells.

Materials:

-

Cancer cell line (e.g., PC-3)

-

Boyden chambers with porous membrane inserts (e.g., 8 µm pore size)

-

Matrigel basement membrane matrix

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Protocol:

-

Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Compound and Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add various concentrations of this compound or vehicle control to both the upper and lower chambers.

-

Incubation: Incubate the chambers at 37°C in a humidified incubator for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the porous membrane.

-

Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol. Stain the fixed cells with a solution like crystal violet.

-

Quantification: Count the number of stained, invaded cells in several microscopic fields for each insert.

-

Data Analysis: Calculate the average number of invaded cells per field for each treatment condition. Determine the percentage of invasion inhibition for each concentration of this compound relative to the vehicle control.

Conclusion

This compound is a potent and stereospecific inhibitor of the Rho/MRTF/SRF signaling pathway with significant anti-proliferative and anti-invasive effects in cancer cell models. Its clear mechanism of action and demonstrated in vitro efficacy make it a valuable tool for research and a promising lead compound for the development of novel therapeutics. However, the limited availability of comprehensive in vivo pharmacokinetic data underscores the need for further investigation to fully understand its potential as a clinical candidate. The development of analogs with improved pharmacokinetic profiles suggests that this chemical scaffold holds significant promise for targeting pathologies driven by the Rho/MRTF/SRF pathway.

References

- 1. corning.com [corning.com]

- 2. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function [mdpi.com]

- 3. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic optimitzation of CCG-203971: Novel inhibitors of the Rho/MRTF/SRF transcriptional pathway as potential antifibrotic therapeutics for systemic scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of the Rho/MRTF/SRF Pathway as a New Treatment for Systemic Sclerosis - Scott Larsen [grantome.com]

- 7. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snapcyte.com [snapcyte.com]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

(S)-CCG-1423 in Oncology Research: A Technical Guide

(S)-CCG-1423 is a potent small-molecule inhibitor of the Rho-associated protein kinase (ROCK) signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer. This technical guide provides an in-depth overview of its applications in oncology research, detailing its mechanism of action, experimental protocols, and effects on various cancer models.

Core Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway plays a crucial role in gene transcription that governs cell proliferation, migration, and invasion, which are hallmarks of cancer.[3][4] The molecule acts downstream of RhoA and RhoC, inhibiting the nuclear localization of the MRTF-A, a transcriptional coactivator.[5][6] This prevents the formation of the MRTF-A/SRF complex, thereby inhibiting the transcription of target genes essential for cancer progression.[1][3][7]

The S-isomer of CCG-1423 has been shown to be modestly but significantly more potent in inhibiting MRTF-A mediated cellular events compared to the R-isomer.[5]

Signaling Pathway

The inhibitory action of this compound on the Rho/MRTF/SRF signaling pathway can be visualized as follows:

Caption: this compound inhibits the nuclear import of MRTF-A.

Applications in Oncology Research

This compound has demonstrated efficacy in various cancer models, including prostate, melanoma, lung, and liver cancer.

Prostate Cancer

In prostate cancer cells, this compound has been shown to inhibit invasion and proliferation.[4][8] It potently inhibits lysophosphatidic acid (LPA)-induced DNA synthesis in PC-3 prostate cancer cells.[1][7][9] Studies have shown that CCG-1423 and its analogs can inhibit PC-3 cell invasion with less cytotoxicity compared to the original compound.[8][10] Furthermore, inhibition of SRF with CCG-1423 has been shown to prevent the nuclear translocation of the androgen receptor (AR) and reduce cell viability in models of castrate-resistant prostate cancer (CRPC).[11]

Melanoma

This compound exhibits potent anti-proliferative effects in melanoma cell lines that overexpress RhoC, such as A375M2 and SK-Mel-147.[1][7][9] It selectively stimulates apoptosis in the metastasis-prone A375M2 cell line compared to the parental A375 cell line.[1][12]

Lung Cancer

Research suggests that targeting pathways involving Rho signaling could be a viable strategy for non-small cell lung cancer (NSCLC). While direct studies on this compound in lung cancer are emerging, the known role of the Rho/MRTF/SRF pathway in cancer cell growth and metastasis suggests its potential as a therapeutic agent.[13][14]

Liver Cancer

The FAK pathway, which can be influenced by Rho signaling, is often upregulated in liver cancer.[15] While direct studies on this compound in liver cancer are not as prevalent, its mechanism of action suggests it could be a valuable tool for investigating and potentially inhibiting liver cancer progression.

Quantitative Data Summary

| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | Reference |

| PC-3 | Prostate Cancer | LPA-induced DNA Synthesis | < 1 µM | Potent inhibition | [1][7][9] |

| PC-3 | Prostate Cancer | Matrigel Invasion | 10 µM | 71% inhibition | [2] |

| PC-3 | Prostate Cancer | Cell Growth (with 30 µM LPA) | IC50 = 1 µM | Inhibition of growth | [2] |

| A375M2 | Melanoma | Apoptosis | 3 µM | Selective stimulation | [12] |

| A375M2, SK-Mel-147 | Melanoma | Cell Growth | Nanomolar concentrations | Inhibition of growth | [1][7][9] |

Experimental Protocols

Cell Proliferation Assay (WST-1)

-

Cell Plating: Plate cancer cells (e.g., PC-3, A375M2) in a 96-well plate at a density of 2,000 cells per well in a laminin-coated plate.[16]

-

Treatment: After cell attachment, replace the medium with serum-free medium containing a stimulant (e.g., 30 µmol/L LPA) with or without various concentrations of this compound.[7][16]

-

Incubation: Incubate the cells for the desired period (e.g., 8 days).[7]

-

WST-1 Addition: Add WST-1 reagent to each well and incubate for a specified time according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[7]

Matrigel Invasion Assay

-

Chamber Preparation: Use Matrigel-coated invasion chambers. Rehydrate the Matrigel layer with serum-free medium.

-

Cell Seeding: Seed cancer cells (e.g., PC-3) in the upper chamber in serum-free medium.

-

Treatment: Add this compound or vehicle control to the upper chamber.

-

Chemoattractant: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the chambers for a sufficient time to allow for cell invasion (e.g., 24 hours).

-

Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.

-

Quantification: Count the number of invaded cells in multiple fields of view under a microscope.[8]

SRE-Luciferase Reporter Assay

-

Transfection: Co-transfect cells (e.g., PC-3 or HEK293T) with a serum response element (SRE)-luciferase reporter plasmid and a constitutively active activator of the Rho pathway (e.g., Gα12Q231L, Gα13Q226L, RhoA-G14V).[1][7][12] A control reporter plasmid (e.g., PRL-TK) is also co-transfected for normalization.[7][12]

-

Treatment: After transfection, serum-starve the cells and treat them with this compound or DMSO vehicle control for 18-19 hours.[7][12]

-

Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[17]

-

Analysis: Normalize the SRE-driven firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity indicates inhibition of the Rho/MRTF/SRF pathway.[7][12]

Experimental Workflow Visualization

Caption: A typical workflow for evaluating this compound in vitro.

Conclusion

This compound is a valuable research tool for investigating the role of the Rho/MRTF/SRF signaling pathway in cancer. Its ability to inhibit key cellular processes involved in tumor progression and metastasis makes it a promising lead compound for the development of novel anti-cancer therapeutics. Further research, particularly in in vivo models, is warranted to fully elucidate its therapeutic potential.[1][3] Recent studies also suggest that CCG-1423 and its derivatives may have broader effects on global RNA synthesis, which opens new avenues for their use in transcription research.[17][18][19]

References

- 1. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [PDF] CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling | Semantic Scholar [semanticscholar.org]

- 4. Small-Molecule Inhibition of Rho/MKL/SRF Transcription in Prostate Cancer Cells: Modulation of Cell Cycle, ER Stress, and Metastasis Gene Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. icr.ac.uk [icr.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of anti-liver cancer activity and anticancer mechanism of one novel small molecule compound (THY-10A62) targeting FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. biorxiv.org [biorxiv.org]

- 18. journals.biologists.com [journals.biologists.com]

- 19. CCG-1423-derived compounds reduce global RNA synthesis and inhibit transcriptional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Anti-Fibrotic Effects of (S)-CCG-1423: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting various organs, including the lungs, liver, skin, and kidneys. A key cellular mediator of fibrosis is the myofibroblast, which is primarily responsible for the synthesis and deposition of ECM components. The differentiation of fibroblasts into myofibroblasts is a critical event in the progression of fibrotic diseases and is driven by complex signaling pathways. One such pathway that has emerged as a central regulator of myofibroblast activation is the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling cascade.

(S)-CCG-1423 is a potent and specific small molecule inhibitor of the MRTF/SRF transcriptional pathway.[1] This technical guide provides an in-depth overview of the anti-fibrotic effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing comprehensive experimental protocols for its investigation.

Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway

The anti-fibrotic activity of this compound is primarily attributed to its ability to disrupt the Rho/MRTF/SRF signaling pathway, a critical regulator of gene expression associated with myofibroblast differentiation and function.

Signaling Pathway Overview:

Extracellular signals, such as transforming growth factor-beta (TGF-β) and mechanical stress, activate the small GTPase RhoA. Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF-A is sequestered in the cytoplasm through its association with G-actin via its RPEL domains. The depletion of the cytoplasmic G-actin pool, due to F-actin polymerization, leads to the dissociation of MRTF-A from G-actin. This allows MRTF-A to translocate into the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, driving the expression of pro-fibrotic genes, including those encoding for alpha-smooth muscle actin (α-SMA) and collagen.[2][3]

This compound's Point of Intervention:

This compound exerts its inhibitory effect by directly binding to MRTF-A, preventing its nuclear translocation.[4] Studies have shown that this compound binds to the N-terminal basic domain of MRTF-A, which is crucial for its interaction with importin α/β1, the protein complex responsible for nuclear import.[4] By blocking this interaction, this compound effectively traps MRTF-A in the cytoplasm, thereby inhibiting the transcription of SRF-dependent pro-fibrotic genes. Recent evidence also suggests that the broader class of CCG-1423-related compounds may also target Pirin, an iron-dependent co-transcription factor, which could contribute to their anti-fibrotic and anti-metastatic effects.[5]

Signaling Pathway Diagram:

Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-fibrotic potential of this compound and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound and Analogs

| Assay | Cell Type | Compound | IC50 / Effective Concentration | Outcome |

| SRF-Luciferase Reporter | HEK293 | CCG-257081 | 4 µM | Inhibition of smooth muscle actin mRNA expression |

| SRF-Luciferase Reporter | HEK293 | CCG-257081 | 15 µM | Inhibition of connective tissue growth factor mRNA expression |

| Cell Viability (MTT Assay) | B16F10 Melanoma Cells | This compound | Dose-dependent reduction | Higher inhibitory potency than (R)-isomer |

| Cell Migration | B16F10 Melanoma Cells | This compound | Dose-dependent reduction | Higher inhibitory potency than (R)-isomer |

| MRTF-A Nuclear Localization | Nucleus Pulposus Cells | CCG-1423 | 10 µM for 72h | Partial blockade of stiffness-induced nuclear accumulation |

Table 2: In Vivo Efficacy of this compound Analogs in Fibrosis Models

| Fibrosis Model | Animal Model | Compound | Dosage | Key Findings |

| Bleomycin-induced Skin Fibrosis | Mouse | CCG-257081 | 50 mg/kg/day (oral gavage) for 14 days | Prevention of fibrosis |

| Bleomycin-induced Lung Fibrosis | Mouse | CCG-257081 | 100 mg/kg (PO) | Prevention of fibrosis, comparable to nintedanib |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-fibrotic effects of this compound.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for investigating anti-fibrotic compounds.

SRF-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the MRTF/SRF complex and to assess the inhibitory potency of compounds like this compound.

-

Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

An SRF-responsive luciferase reporter plasmid (e.g., pGL4.34[luc2P/SRF-RE/Hygro] Vector).

-

A constitutively active RhoA expression plasmid (e.g., RhoA-G14V) or stimulation with serum/LPA to activate the endogenous pathway.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Procedure:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the SRF-luciferase reporter plasmid, the RhoA expression plasmid (if applicable), and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO).

-

If not using a constitutively active RhoA, stimulate the cells with a RhoA activator such as 10% Fetal Bovine Serum (FBS) or Lysophosphatidic Acid (LPA).

-

Incubate for an additional 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Western Blot for Fibrotic Markers

This technique is used to measure the protein levels of key fibrotic markers, such as α-SMA and collagen type I, in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture primary human lung fibroblasts or other relevant cell types.

-

Induce a fibrotic phenotype by treating the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours in the presence or absence of various concentrations of this compound.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-α-SMA (e.g., clone 1A4)

-

Anti-Collagen Type I

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Immunofluorescence for MRTF-A Nuclear Translocation

This method visualizes the subcellular localization of MRTF-A to determine the effect of this compound on its nuclear import.[4]

-

Cell Culture and Treatment:

-

Grow cells (e.g., NIH3T3 or primary fibroblasts) on glass coverslips.

-

Induce MRTF-A nuclear translocation by stimulating with serum or plating on a stiff substrate.

-

Treat the cells with this compound or vehicle control for the desired duration (e.g., 10 µM for up to 72 hours).[4]

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against MRTF-A overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A to determine the extent of nuclear translocation.

-

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used in vivo model to evaluate the anti-fibrotic efficacy of therapeutic candidates.[6]

-

Animals: C57BL/6 mice are commonly used.

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (e.g., 1.5-3.0 U/kg) in sterile saline.

-

-

This compound Treatment:

-

Administer this compound or its analogs (e.g., 50-100 mg/kg) via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule, starting at a designated time point relative to bleomycin administration (prophylactic or therapeutic regimen).

-

-

Endpoint Analysis (typically at day 14 or 21):

-

Histology: Harvest the lungs, fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.

-

Hydroxyproline Assay: Homogenize a portion of the lung tissue and measure the hydroxyproline content, a quantitative measure of total collagen.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.

-

Conclusion and Future Directions

This compound and its analogs represent a promising class of anti-fibrotic agents that target a key signaling pathway in myofibroblast activation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of these compounds.

Future research should focus on:

-

Optimizing drug delivery: Strategies to enhance the targeted delivery of this compound to fibrotic tissues could improve efficacy and reduce potential off-target effects.

-

Elucidating the role of Pirin: Further investigation into the interaction of CCG-1423 analogs with Pirin will provide a more complete understanding of their mechanism of action.

-

Clinical Translation: Rigorous preclinical safety and efficacy studies are necessary to pave the way for clinical trials in patients with fibrotic diseases.

The continued exploration of the anti-fibrotic effects of this compound holds significant promise for the development of novel therapies for a range of debilitating fibrotic conditions.

References

- 1. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MRTF-A controls myofibroblastic differentiation of human multipotent stromal cells and their tumour-supporting function in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of (S)-CCG-1423 Stock Solutions for Cell Culture

Application Note & Protocol

Introduction

(S)-CCG-1423 is a potent and specific small molecule inhibitor of the Rho-associated protein kinase (ROCK)/myocardin-related transcription factor (MRTF)/serum response factor (SRF)-mediated signaling pathway.[1][2][3][4] This pathway is a critical regulator of various cellular processes, including gene expression, actin cytoskeleton dynamics, cell proliferation, migration, and apoptosis.[1][5] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer, where it can promote metastasis.[1][6] this compound exerts its inhibitory effects by disrupting the interaction between MRTF-A and SRF, thereby preventing the transcription of target genes.[2][5] Due to its specific mechanism of action, this compound is a valuable tool for in vitro studies investigating the role of the Rho/MRTF/SRF pathway in various biological contexts.

This document provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to this protocol will ensure the accurate and reproducible application of this inhibitor in your research.

Physicochemical & Solubility Data

A summary of the key physicochemical and solubility properties of this compound is provided in the table below. It is crucial to use a high-purity grade of this compound for cell-based assays.

| Property | Value | Reference |

| Chemical Name | N-(2-(4-Chloroanilino)-1-methyl-2-oxoethoxy)-3,5-bis(trifluoromethyl)benzamide | [7] |

| CAS Number | 285986-88-1 | [6][7][8] |

| Molecular Formula | C₁₈H₁₃ClF₆N₂O₃ | [6][7][8] |

| Molecular Weight | 454.75 g/mol | [6][7][8] |

| Appearance | White solid | [7] |

| Purity | ≥95% (HPLC) | [7] |

| Solubility in DMSO | ≥10 mg/mL (≥21.99 mM) | [7][9] |

| Solubility in Ethanol | ~4 mg/mL | [8][10] |

| Solubility in Water | Insoluble | [8] |

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. The table below provides a range of concentrations reported in the literature for various cell-based assays.

| Assay Type | Cell Line(s) | Effective Concentration Range | Reference |

| Inhibition of DNA Synthesis | PC-3 | < 1 µM | [1][3][6] |

| Inhibition of Cell Growth | A375M2, SK-Mel-147 (RhoC-overexpressing) | Nanomolar range | [1][6][8] |

| Apoptosis Induction | A375M2 | ~3 µM | [4] |

| Inhibition of Cell Invasion | PC-3 | ~3 µM | [1] |

| General in vitro studies | Various | 0.3 - 30 µM | [2][5] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Safety Precautions:

-

This compound is a bioactive compound. Handle with care and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

Procedure:

-